rac-Deacetamide Linezolid Phthalimide
Description
rac-Deacetamide Linezolid Phthalimide (CAS 168828-89-5) is a key intermediate in the synthesis of linezolid, a synthetic oxazolidinone-class antibiotic used to treat Gram-positive bacterial infections. Structurally, it features a phthalimide group attached to a modified oxazolidinone scaffold. Its molecular formula is C₂₁H₂₂FN₃O₄, with a molecular weight of 399.42 g/mol . The "rac-" designation indicates the racemic mixture of its (R)- and (S)-enantiomers. This compound is critical in pharmaceutical manufacturing for impurity profiling and quality control, ensuring compliance with regulatory standards such as those set by the FDA and pharmacopoeias .
Properties
Molecular Formula |
C₂₂H₂₀FN₃O₅ |
|---|---|
Molecular Weight |
425.41 |
Synonyms |
N-[[3-[3-Fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]phthalimide; 2-[[3-[3-Fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]-1H-isoindole-1,3(2H)-dione; 2-[[3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]- |
Origin of Product |
United States |
Comparison with Similar Compounds
Below is a systematic comparison of rac-Deacetamide Linezolid Phthalimide with structurally or functionally related compounds, including linezolid derivatives, phthalimide-based analogs, and prodrugs.
Structural and Functional Analogues of Linezolid
Key Observations :
- This compound and its (R)-isomer share identical molecular formulas but differ in stereochemical configuration, impacting their roles in impurity analysis .
- Linezolid diphthalimide derivatives (e.g., dimers) are structurally bulkier and serve as critical markers for synthetic process validation .
Phthalimide Derivatives with Antimicrobial Activity
Key Observations :
- Unlike antimicrobial phthalimide derivatives (e.g., compound 12), this compound lacks intrinsic therapeutic activity and is exclusively a synthetic intermediate .
- Phthalimides with piperazinyl or hydrazone moieties exhibit enhanced pharmacological properties (e.g., protein binding, antimicrobial action), whereas this compound’s utility is confined to chemical synthesis .
Stability and Prodrug Comparisons
Key Observations :
- Prodrugs like linezolid-thiopropionoic acid ester improve bioavailability but require rapid conversion to the active drug .
- This compound’s stability contrasts with labile phthalimide-based sulfenamides, underscoring its suitability as a synthetic intermediate .
Pharmacological and Regulatory Roles
Key Observations :
- This compound’s regulatory importance lies in its classification as a "specified impurity," necessitating stringent analytical controls .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
